A2Aar/hdac-IN-2 is a potent dual inhibitor specifically targeting the A2A adenosine receptor and histone deacetylases. This compound has garnered attention in antitumor research due to its ability to inhibit cell proliferation and enhance histone acetylation, which plays a critical role in gene expression regulation. The compound exhibits a strong binding affinity for the A2A adenosine receptor, with a dissociation constant (Ki) of 10.3 nM, and it displays significant inhibitory activity against histone deacetylase 1, with an inhibitory concentration (IC50) of 18.5 nM .
A2Aar/hdac-IN-2 is classified as a small molecule compound and is primarily sourced from chemical synthesis processes aimed at developing dual inhibitors for therapeutic applications. Its classification falls within the categories of pharmacological agents that target both receptor systems and enzymatic pathways, making it a candidate for further exploration in cancer treatment strategies .
The synthesis of A2Aar/hdac-IN-2 involves multiple steps, beginning with the formation of a pyrazolo[3,4-d]pyrimidine core structure. This core is subsequently functionalized with a furan-2-yl group and other substituents to enhance its biological activity. The synthetic route typically employs various organic solvents and catalysts under controlled temperature conditions to achieve high yields and purity levels .
The molecular structure of A2Aar/hdac-IN-2 features a complex arrangement that includes the pyrazolo[3,4-d]pyrimidine core and various substituents that facilitate its interaction with biological targets. Detailed structural data can be obtained through X-ray crystallography or nuclear magnetic resonance spectroscopy to elucidate the precise three-dimensional configuration of the compound.
A2Aar/hdac-IN-2 participates in several chemical reactions that can modify its functional groups and potentially alter its biological activity:
Common reagents used include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action for A2Aar/hdac-IN-2 involves dual inhibition:
This dual mechanism enhances its potential as an antitumor agent by targeting two critical pathways involved in cancer biology .
Relevant data from studies indicate that A2Aar/hdac-IN-2 has anti-proliferative effects on cancer cell lines, with growth inhibition concentrations (GI50) reported around 12 µM for specific cell types .
A2Aar/hdac-IN-2 has several scientific applications:
The compound's unique ability to target both the A2A adenosine receptor and histone deacetylases positions it as a promising candidate for further research into combination therapies for cancer treatment .
CAS No.: 125-66-6
CAS No.: 105-62-4
CAS No.: 24622-61-5
CAS No.: 172787-73-4
CAS No.:
CAS No.: 3233-56-5